molecular formula C9H13NO2S B6206117 3-thia-9-azaspiro[5.5]undecane-8,10-dione CAS No. 1339737-81-3

3-thia-9-azaspiro[5.5]undecane-8,10-dione

Cat. No.: B6206117
CAS No.: 1339737-81-3
M. Wt: 199.3
InChI Key:
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Description

3-thia-9-azaspiro[5.5]undecane-8,10-dione is a chemical compound with the molecular formula C9H13NO2S and a molecular weight of 199.27 g/mol This compound is characterized by its unique spiro structure, which includes a sulfur atom and a nitrogen atom within the spiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-thia-9-azaspiro[5.5]undecane-8,10-dione typically involves the following steps:

    Formation of the Spiro Ring System: The spiro ring system can be formed through a cyclization reaction involving a suitable precursor containing both sulfur and nitrogen atoms.

    Oxidation and Reduction Reactions: The compound may undergo oxidation or reduction reactions to achieve the desired oxidation state of the sulfur and nitrogen atoms.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as described above. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-thia-9-azaspiro[5.5]undecane-8,10-dione can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrogen atom can be reduced to form amines.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Amines: Formed through reduction reactions.

    Substituted Derivatives: Formed through substitution reactions.

Scientific Research Applications

3-thia-9-azaspiro[5.5]undecane-8,10-dione has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-thia-9-azaspiro[5.5]undecane-8,10-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,9-diazaspiro[5.5]undecane-2,4-dione: Similar spiro structure but with different functional groups.

    2,4,8,10-tetraoxa-3,9-dithiaspiro[5.5]undecane-3,9-dioxide: Contains additional oxygen atoms in the spiro ring system.

Uniqueness

3-thia-9-azaspiro[5.5]undecane-8,10-dione is unique due to its specific combination of sulfur and nitrogen atoms within the spiro ring system. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-thia-9-azaspiro[5.5]undecane-8,10-dione involves the reaction of a cyclic ketone with a thiol and an amine to form a spirocyclic compound.", "Starting Materials": [ "Cyclic ketone (e.g. cyclopentanone)", "Thiol (e.g. 3-mercaptopropionic acid)", "Amine (e.g. diethylamine)" ], "Reaction": [ "The cyclic ketone is reacted with the thiol in the presence of a base (e.g. sodium hydroxide) to form a thioester intermediate.", "The thioester intermediate is then reacted with the amine in the presence of a Lewis acid catalyst (e.g. boron trifluoride etherate) to form the spirocyclic compound.", "The spirocyclic compound is then oxidized with an oxidizing agent (e.g. potassium permanganate) to form the final product, 3-thia-9-azaspiro[5.5]undecane-8,10-dione." ] }

CAS No.

1339737-81-3

Molecular Formula

C9H13NO2S

Molecular Weight

199.3

Purity

95

Origin of Product

United States

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